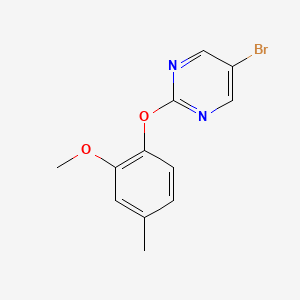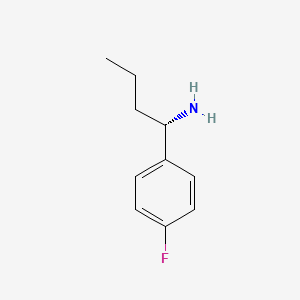
3-(2-ethyl-2H-tetrazol-5-yl)aniline
概要
説明
3-(2-ethyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C9H11N5. It is a derivative of aniline, where the aniline ring is substituted with a tetrazole ring at the 3-position and an ethyl group at the 2-position of the tetrazole ring.
作用機序
Mode of Action
Tetrazole derivatives are known to form hydrogen bonds with amino acids in the active pockets of enzymes, demonstrating encouraging binding energy . This interaction can lead to changes in the enzyme’s activity, affecting the biochemical pathways in which the enzyme is involved.
Result of Action
Some tetrazole derivatives have been shown to exhibit cytotoxic effects , which could potentially be a result of this compound’s action.
生化学分析
Biochemical Properties
3-(2-ethyl-2H-tetrazol-5-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids, which means they can mimic the behavior of carboxylic acids in biological systems . This property allows this compound to participate in receptor-ligand interactions, enhancing its potential as a pharmaceutical agent. The compound’s interactions with enzymes and proteins often involve hydrogen bonding and electrostatic interactions, which stabilize the compound within the active sites of these biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, tetrazoles have been shown to exhibit antibacterial, antifungal, and antitumor activities . These effects are mediated through the compound’s ability to interfere with key cellular processes, such as DNA replication and protein synthesis. Additionally, this compound can affect cell signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the tetrazole ring in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tetrazoles are relatively stable under physiological conditions, but they can undergo degradation over time . This degradation can lead to a decrease in the compound’s biological activity and efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial or antitumor activity . At higher doses, the compound can become toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly. These toxic effects can include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. Therefore, it is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, tetrazoles are known to inhibit certain enzymes involved in the synthesis of nucleic acids and proteins . This inhibition can lead to a decrease in the production of these essential biomolecules, affecting cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of metabolites that may have different biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus. This localization is important for the compound’s activity, as it allows it to interact with its target biomolecules. Additionally, the distribution of this compound within tissues can influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, the compound may be directed to the nucleus, where it can interact with DNA and influence gene expression. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethyl-2H-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline ring. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The ethyl group can be introduced through alkylation reactions. The final step involves the coupling of the tetrazole ring with aniline under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
3-(2-ethyl-2H-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated aniline derivatives .
科学的研究の応用
3-(2-ethyl-2H-tetrazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and coordination complexes.
Biology: It is investigated for its biological activity and potential as a biochemical probe.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 3-(2-methyl-2H-tetrazol-5-yl)aniline
- 3-(1H-tetrazol-5-yl)aniline
- 3-(2-phenyl-2H-tetrazol-5-yl)aniline
Uniqueness
3-(2-ethyl-2H-tetrazol-5-yl)aniline is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .
特性
IUPAC Name |
3-(2-ethyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-4-3-5-8(10)6-7/h3-6H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHYVZIYILZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651541 | |
| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-28-6 | |
| Record name | 3-(2-Ethyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)



![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)




